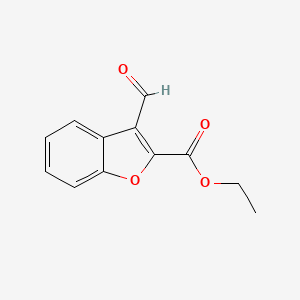
Ethyl 3-formylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a formyl group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formylbenzofuran-2-carboxylate typically involves the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as HBF4, followed by treatment with concentrated sulfuric acid . Another method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale reactions using readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-carboxybenzofuran-2-carboxylate.
Reduction: 3-hydroxymethylbenzofuran-2-carboxylate.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Ethyl 3-formylbenzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-formylbenzofuran-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can also interact with various molecular targets, modulating their function and leading to diverse biological effects .
Comparison with Similar Compounds
Ethyl 3-formylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Known for its antibacterial activity.
Ethyl 3-hydroxybenzofuran-2-carboxylate: Exhibits antioxidant properties.
Ethyl 3-methylbenzofuran-2-carboxylate: Used in the synthesis of complex polycyclic compounds.
The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives.
Biological Activity
Ethyl 3-formylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the rearrangement of 2-hydroxychalcones. This method allows for the selective formation of benzofuran derivatives, which are known for their significant biological activities. For instance, a recent study detailed a highly selective synthesis method that yielded high amounts of 3-formylbenzofurans through optimized reaction conditions using p-toluenesulfonic acid (p-TsOH) as a catalyst in a suitable solvent system .
Anticancer Properties
This compound exhibits promising anticancer activity. Research indicates that benzofuran derivatives can inhibit cancer cell proliferation effectively. For example, compounds derived from benzofurans have shown significant inhibitory effects against various cancer cell lines, including hepatocellular carcinoma (HCC) and cervical cancer cells. Specifically, derivatives demonstrated IC50 values ranging from 1.06 μM to 9.452 μM, indicating their potential as anticancer agents .
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Cycle Progression : Studies have shown that benzofuran derivatives can induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
- Apoptotic Induction : The compound has been linked to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins like Bcl-2, suggesting its role in promoting apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Hepatocellular Carcinoma Study :
- Cervical Cancer Study :
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Cancer Type | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hepatocellular Carcinoma | 5.365 | G2/M phase arrest |
| Benzofuran Derivative 1 | Cervical Cancer | 1.10 | Apoptosis induction |
| Benzofuran Derivative 2 | Cervical Cancer | 1.06 | Apoptosis induction |
Properties
CAS No. |
38281-60-6 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 3-formyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 |
InChI Key |
OQSZIODIIDFQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















